molecular formula C18H14INO2 B12472441 N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide

N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B12472441
M. Wt: 403.2 g/mol
InChI Key: JRDZZGDPAGGMSP-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthamide derivatives This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a naphthalene moiety through a carboxamide linkage The methoxy group on the naphthalene ring adds to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide typically involves a multi-step process. One common method starts with the iodination of 4-aminophenyl compounds, followed by coupling with 3-methoxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce the iodine atom efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthylamines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of depression and other mood disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its combination of the naphthalene moiety with the iodine-substituted phenyl ring and the methoxy group

Properties

Molecular Formula

C18H14INO2

Molecular Weight

403.2 g/mol

IUPAC Name

N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H14INO2/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,21)

InChI Key

JRDZZGDPAGGMSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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